![molecular formula C24H23ClN4OS B2976001 4-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine CAS No. 433312-91-5](/img/structure/B2976001.png)
4-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine
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Description
4-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine is a compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promising results in various studies, and its mechanism of action and physiological effects have been extensively investigated.
Scientific Research Applications
Synthesis and Bioactivity
- Novel heterocyclic compounds derived from visnaginone and khellinone were synthesized, showing significant anti-inflammatory and analgesic activities. These compounds include various derivatives with modifications at the pyrimidine moiety, indicating the potential for chemical analogs like "4-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine" to exhibit similar bioactivities (Abu‐Hashem et al., 2020).
Antimicrobial and Antitumor Activities
New 1,2,4-triazole derivatives demonstrated antimicrobial activities, showcasing the potential for compounds with complex heterocyclic systems to be developed as antimicrobial agents. This suggests that compounds with similar structural features could be explored for their antimicrobial properties (Bektaş et al., 2007).
Pyrimidine derivatives have been evaluated for their antitumor properties, suggesting that modifications to the pyrimidine core can influence biological activity. This points to the potential research interest in synthesizing and studying compounds like "4-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine" for possible antitumor activities (Grigoryan et al., 2008).
Molecular Docking and Pharmacokinetics
Molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors provide a methodological framework for assessing the binding affinities of similar compounds, potentially guiding research into the pharmacological applications of "4-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine" (Karayel, 2021).
The study on the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor highlights the importance of understanding the metabolic pathways and disposition of pharmaceutical compounds, which could be relevant for similar compounds with therapeutic potentials (Sharma et al., 2012).
properties
IUPAC Name |
4-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4OS/c1-30-21-8-7-19(25)13-18(21)14-28-9-11-29(12-10-28)23-22-20(17-5-3-2-4-6-17)15-31-24(22)27-16-26-23/h2-8,13,15-16H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPQLZHUKLZGEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CN2CCN(CC2)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine |
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